Egfr/her2/cdk9-IN-1
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Overview
Description
Egfr/her2/cdk9-IN-1 is a potent inhibitor of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound exhibits significant antitumor activity and has been studied for its potential in cancer therapy .
Preparation Methods
Chemical Reactions Analysis
Egfr/her2/cdk9-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Egfr/her2/cdk9-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Biology: Investigated for its role in cell signaling pathways and its effects on cell proliferation and apoptosis.
Mechanism of Action
Egfr/her2/cdk9-IN-1 exerts its effects by inhibiting the activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and apoptosis. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream effectors .
Comparison with Similar Compounds
Egfr/her2/cdk9-IN-1 is unique in its ability to simultaneously inhibit epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. Similar compounds include:
Egfr/her2/cdk9-IN-2: Another potent inhibitor with similar targets but different potency and selectivity.
This compound stands out due to its multitarget approach, which may offer advantages in overcoming resistance mechanisms in cancer therapy.
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-[2-(2-benzylsulfanyl-4-oxoquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O3S2/c24-31(28,29)19-12-10-17(11-13-19)14-15-26-22(27)20-8-4-5-9-21(20)25-23(26)30-16-18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,24,28,29) |
InChI Key |
BBMUYWDZIIQJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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